氢化钾

描述

Synthesis Analysis

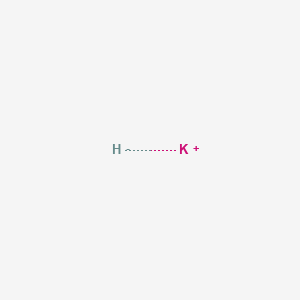

Potassium hydride can be synthesized by the reaction of atomic hydrogen with potassium metal and potassium iodide, resulting in compounds like potassium iodo hydride, which comprises a high binding energy hydride ion. This process has been identified through various spectroscopic methods, indicating the formation of novel compounds with broad applications (Mills et al., 2000).

Molecular Structure Analysis

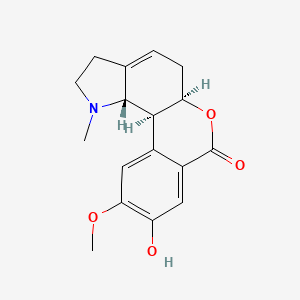

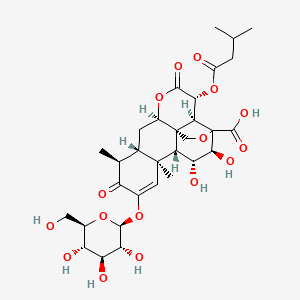

The molecular structure of potassium hydride derivatives, such as potassium iodo hydride, has been extensively characterized, revealing its hexameric formation and the presence of different coordination spheres for potassium atoms in one molecule. These structures exhibit unusual box-shaped formations, indicating the complex molecular geometry of potassium hydride-related compounds (Ruhlandt-Senge & Englich, 1996).

Chemical Reactions and Properties

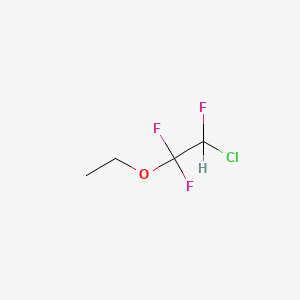

Potassium hydride exhibits unique reactivity, particularly in the presence of haloarenes. In tetrahydrofuran (THF), potassium hydride undergoes concerted nucleophilic aromatic substitution, while in benzene, it can initiate single electron transfer chemistry, highlighting its dual roles in chemical reactions. These findings underscore the versatility of potassium hydride in synthetic chemistry and its ability to act as a strong base in the generation of organic super electron donors (Barham et al., 2018).

Physical Properties Analysis

The physical properties of potassium hydride, such as its stability and solid state at room temperature, have been explored through its preparation as a homogenate with paraffin. This preparation method results in a stable compound that does not require special handling, making it a useful base for organic synthesis (Taber & Nelson, 2006).

Chemical Properties Analysis

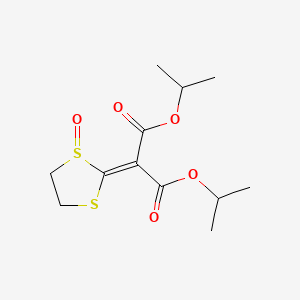

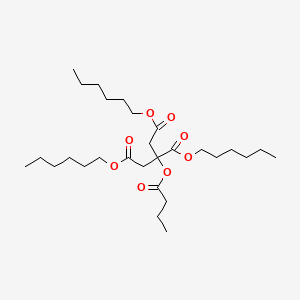

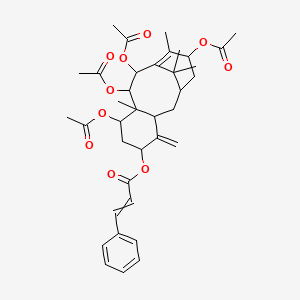

Potassium hydride's chemical properties, including its reactivity with trialkylboranes to form trialkylborohydrides under mild conditions, have been demonstrated. This reactivity provides a convenient synthesis route for generating hindered and highly hindered potassium trialkylborohydride, showcasing the compound's utility in synthesizing complex organic molecules (Brown & Krishnamurthy, 1978).

科学研究应用

合成和新化合物的表征:Mills et al. (2000)的研究表明合成了一种新的无机氢化物化合物,碘化钾氢化物(KHI),由于其高结合能氢离子,具有广泛应用潜力,可用于制备各种新化合物。

有机合成的基础:据Taber & Nelson (2006)报道,钾氢化物与石蜡均匀混合,在有机合成中特别在Wittig缩合反应中很有用,因为它稳定且具有高Z选择性。

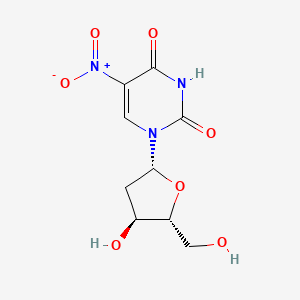

超导研究:Wang et al. (2017)的研究表明,用钾掺杂链状分子可以诱导超导性,这对有机分子中的高温超导研究具有重要意义。

富勒烯超导体的制备:Lee, Tai, & Luo (1995)的研究描述了使用钾氢化物掺杂钾到C60粉末中制备富勒烯超导体,突出了其在增强超导性能中的作用。

环氧乙烷的阴离子聚合:Stolarzewicz, Neugebauer, & Grobelny (1996)讨论了钾氢化物用于环氧乙烷的阴离子聚合,显示了其在启动聚合过程中的有效性。

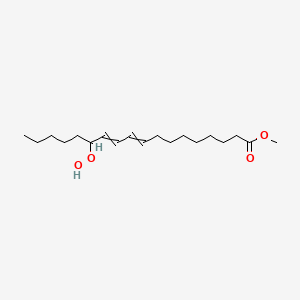

CO2的还原:Picasso et al. (2016)的研究探讨了使用金属硼氢化物,包括氢化钾硼(KBH4),将CO2还原为甲酸盐和硼甲醇化合物。

卤代芳烃的还原:Barham et al. (2018)的研究揭示了钾氢化物在卤代芳烃还原中的独特行为,表明其与其他氢化物相比具有不同的反应机制。

氢存储:Li et al. (2014)的研究发现,将钾氢化物添加到Mg(NH2)2-2LiH系统中可以改善氢存储性能。

高精度钾同位素分析:Hu et al. (2018)提出了一种用于高精度钾同位素分析的HR-MC-ICPMS方法,突出了其在各种自然样品中的适用性。

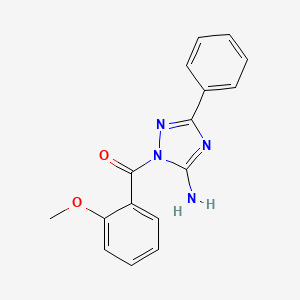

硫醇酸钾的合成:据Ruhlandt-Senge & Englich (1996)报道,钾氢化物与HSC6H2Pri3-2,4,6在THF中反应可导致离子化的硫醇酸钾的合成。

在分析测试中的应用:郑若峰(2008)讨论了氢化物的应用,包括钾氢化物,在各种分析测试领域中,从分解到光谱分析(Ruo-feng, 2008)。

铀的氧化态鉴定:MacDonald et al. (2013)的研究利用钾氢化物帮助鉴定了铀的+2氧化态。

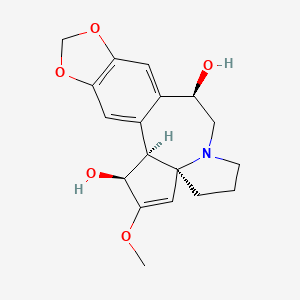

弱碳氢酸的金属化:Buncel & Menon (1976)的研究展示了钾氢化物在金属化各种碳氢化合物中的能力,为了解其反应性提供了见解。

通过氢化物途径的相筛选:Cox等人(2018年)报道了使用钾氢化物作为前体发现了一种新的锑化物,展示了其在快速筛选三元系统的相中的实用性。

属性

IUPAC Name |

potassium;hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFVSFVLVRNXFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KH, HK | |

| Record name | potassium hydride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_hydride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894770 | |

| Record name | Potassium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

40.1063 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder in suspension; [Aldrich MSDS] | |

| Record name | Potassium hydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Potassium hydride | |

CAS RN |

7693-26-7 | |

| Record name | Potassium hydride (KH) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hydride (KH) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13,15-Dimethyl-2,12,16,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),2,8,10,12,14-hexaene](/img/structure/B1199033.png)

![6-[amino(methyl)amino]-N2,N4-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B1199040.png)

![4-[(5R,8S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1199043.png)